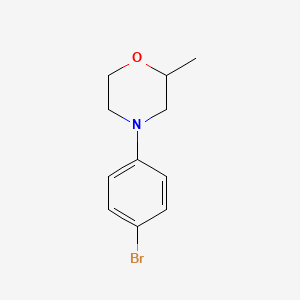

4-(4-Bromophenyl)-2-methylmorpholine

Description

4-(4-Bromophenyl)-2-methylmorpholine (CAS: 109461-30-5) is a substituted morpholine derivative with the molecular formula C₁₈H₂₀BrNO·HCl (hydrochloride salt form) and a molecular weight of 382.72 g/mol . Its structure features a morpholine ring substituted with a 4-bromophenyl group at position 4 and a methyl group at position 2, along with a benzyl group at position 4 in the hydrochloride salt form. This compound is synthesized via alkylation or nucleophilic substitution reactions, often involving brominated intermediates like 2-bromo-1-(4-bromophenyl)ethanone or Grignard reagents, followed by purification using techniques such as flash column chromatography .

Characterization typically employs FTIR (e.g., C=C stretching at ~1688 cm⁻¹), NMR (¹H and ¹³C), and HRMS to confirm structural integrity .

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-methylmorpholine |

InChI |

InChI=1S/C11H14BrNO/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8H2,1H3 |

InChI Key |

AFEDCJZCQDEKDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Morpholine Family

The table below compares 4-(4-Bromophenyl)-2-methylmorpholine with structurally related morpholine derivatives:

Key Observations :

- Substituent Effects : The bromophenyl group in the target compound enhances electrophilicity and aromatic interactions , distinguishing it from methoxy or sulfonyl derivatives, which prioritize electronic effects (e.g., sulfonyl groups increase polarity) .

- Physical Properties : The hydrochloride salt form of the target compound likely improves solubility in polar solvents compared to neutral sulfonyl derivatives .

Bromophenyl-Containing Heterocycles

Compounds with bromophenyl moieties in non-morpholine scaffolds exhibit distinct properties:

Key Observations :

- Thermal Stability: Pyridazinone and imidazolo-thiadiazole derivatives exhibit higher melting points (190–240°C) due to extended conjugation and hydrogen bonding, unlike morpholine derivatives .

- Bioactivity : Triazole and oxazole derivatives show promise in medicinal chemistry, suggesting that the target morpholine compound could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.